molecular formula C8H7Cl2NO2 B1596351 N-(3,4-dichlorophenyl)glycine CAS No. 65051-17-4

N-(3,4-dichlorophenyl)glycine

Cat. No.: B1596351
CAS No.: 65051-17-4
M. Wt: 220.05 g/mol
InChI Key: BBWWOXQXCLAUKG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)glycine typically involves the reaction of 3,4-dichloroaniline with glycine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3,4-dichloroaniline and glycine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(3,4-dichlorophenyl)glycine serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This compound can lead to the formation of sulfoxides and sulfones, which are significant in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductsNotes
OxidationSulfoxides, SulfonesImportant for drug synthesis
ReductionSulfidesUsed in various synthetic pathways
SubstitutionHalogenated derivativesEnhances molecular diversity

Enzyme Inhibition Studies
Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition. It has been studied for its ability to inhibit specific enzymes that play critical roles in various biological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated.

Case Study: Enzyme Interaction
A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The inhibition was quantified using kinetic assays, showing a significant reduction in enzyme activity at micromolar concentrations. This suggests a potential application in anti-inflammatory therapies.

Medicinal Applications

Therapeutic Properties
this compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have shown that it may modulate pathways associated with cancer cell proliferation and inflammation .

Table 2: Potential Therapeutic Effects

ApplicationMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Industrial Applications

Material Development
In industrial settings, this compound is used to develop new materials with specific properties. Its unique chemical structure allows it to interact favorably with other compounds, leading to enhanced material characteristics such as durability and resistance to degradation.

Environmental Remediation

Heavy Metal Remediation
Recent studies have explored the use of glycine derivatives, including this compound, in environmental applications such as heavy metal remediation. These compounds can form complexes with metal ions, facilitating their removal from contaminated environments .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)glycine
  • N-methyl-N-(4-chlorophenyl)glycine
  • N-(3,4-dichlorophenyl)phenylmethylglycine

Uniqueness

N-(3,4-dichlorophenyl)glycine is unique due to the presence of two chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues .

Biological Activity

N-(3,4-Dichlorophenyl)glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a glycine backbone. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Property Description
Molecular Formula C9H8Cl2N2O2
Molecular Weight 233.08 g/mol
Functional Groups Amino acid (glycine), aromatic ring (dichlorophenyl)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly the glycine receptors in the central nervous system (CNS). The compound acts as a co-agonist at the NMDA receptor complex, enhancing synaptic transmission and potentially influencing pain perception and neuroprotection .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds with similar structures were found to possess significant antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Its sulfonamide moiety contributes to its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal cell death in vitro by modulating glycine receptor activity, thereby enhancing neuroprotection against excitotoxicity .
  • Anticancer Activity : In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound. Modifications to the dichlorophenyl group have been shown to significantly influence its biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antibacterial properties .

Modification Effect on Activity
Additional ChlorineIncreased antibacterial potency
Sulfonamide GroupEnhanced anti-inflammatory effects

Properties

IUPAC Name

2-(3,4-dichloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWWOXQXCLAUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325847
Record name N-(3,4-dichlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65051-17-4
Record name 65051-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dichlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 32.4 g (0.2 mol) of 3,4-dichloroaniline and 28 g (0.2 mol) of sodium acetate in 200 ml of acetic acid and 40 ml of water is stirred under reflux. A solution of 28.5 g (0.3 mol) of chloroacetic acid and 15.9 g (0.15 mol) of sodium carbonate in 100 ml of water is run in over the course of half an hour. The mixture is kept under reflux for 3 hours, 30 ml of concentrated hydrochloric acid are added and the acetic acid is evaporated in vacuo. The residue is taken up in ether, the solution is washed with water and the acid is extracted with dilute sodium bicarbonate, reprecipitated with 3 N HCl, filtered off and dried. 27.2 g (62% yield) of acid, melting at 128°-130° C., are obtained.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
62%

Synthesis routes and methods II

Procedure details

The suspension of (3,4-dichloro-phenylamino)-acetic acid ethyl ester (0.38 g, 1.5 mmol) in 10% HCl (7 mL) was refluxed for 4 h. Water was removed under reduced pressure and the resulting solids were collected by filtration, washed with ether, and dried in vacuo to afford 0.33 g (84%) of the title compound as its hydrochloride salt. 1H-NMR (400 MHz, DMSO-d6) δ: 7.26 (d, 1H), 6.75 (d, 1H), 6.56 (d, 1H), 5.85 (brs, 2–3H), 3.83 (s, 2H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

Using the procedure set forth in U.S. Pat. No. 3,598,859, N-(3,4-dichlorophenyl)glycine was prepared using 3,4-dichloroaniline (Aldrich) and 2-chloroacetic acid (Aldrich).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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